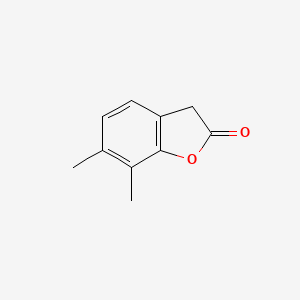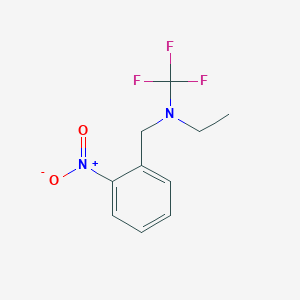
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features both a nitrobenzyl group and a trifluoromethyl group attached to an ethanamine backbone. Compounds with such functional groups are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Nitration of Benzyl Compounds:
Formation of Trifluoromethyl Compounds: The trifluoromethyl group can be introduced via various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination: The final step involves the formation of the ethanamine backbone, which can be achieved through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and trifluoromethylation processes, followed by purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the benzyl ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for potential pharmacological activities, including antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine would depend on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways and molecular targets, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
N-(2-nitrobenzyl)-N-methylamine: Similar structure but lacks the trifluoromethyl group.
N-(2-nitrobenzyl)-N-(trifluoromethyl)propylamine: Similar structure with a longer alkyl chain.
N-(2-nitrophenyl)-N-(trifluoromethyl)ethanamine: Similar structure with the nitro group directly attached to the phenyl ring.
Uniqueness
N-(2-nitrobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the combination of the nitrobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C10H11F3N2O2 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC 名称 |
N-[(2-nitrophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-14(10(11,12)13)7-8-5-3-4-6-9(8)15(16)17/h3-6H,2,7H2,1H3 |
InChI 键 |
RGDCCUWAEZTTFA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


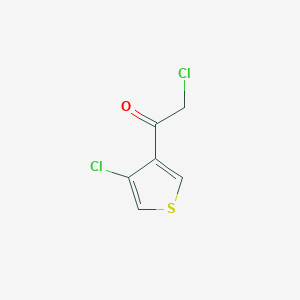
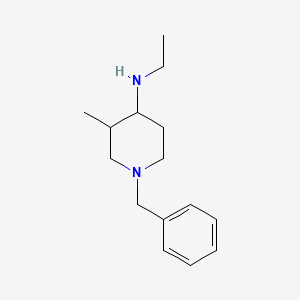
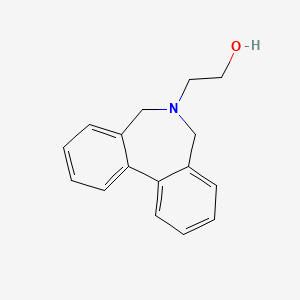
![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
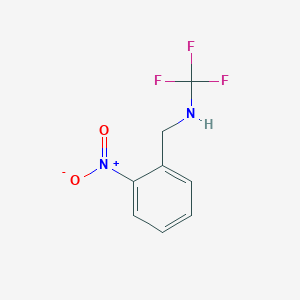
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)

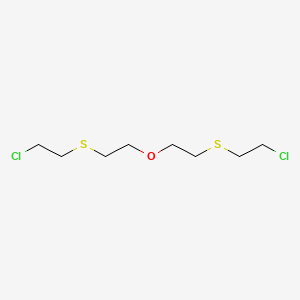


![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)
